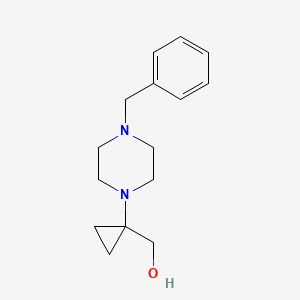
(1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol It contains a cyclopropyl group attached to a methanol moiety, which is further connected to a benzylpiperazine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol typically involves the reaction of cyclopropanemethanol with 1-(4-benzylpiperazin-1-yl)methanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
(1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
(1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (1-(4-Benzylpiperazin-1-yl)cyclopropyl)methanol include:
- (1-(4-Benzylpiperazin-1-yl)ethyl)methanol
- (1-(4-Benzylpiperazin-1-yl)propyl)methanol
- (1-(4-Benzylpiperazin-1-yl)butyl)methanol
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a cyclopropyl group with a benzylpiperazine moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H22N2O |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
[1-(4-benzylpiperazin-1-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C15H22N2O/c18-13-15(6-7-15)17-10-8-16(9-11-17)12-14-4-2-1-3-5-14/h1-5,18H,6-13H2 |
Clave InChI |
RXAFSDAGGOJYAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


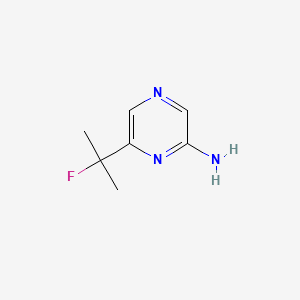
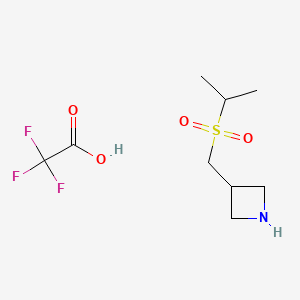
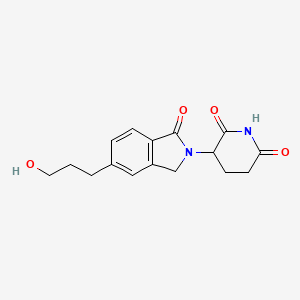
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13921059.png)
![Methyl 4-methylene-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13921067.png)
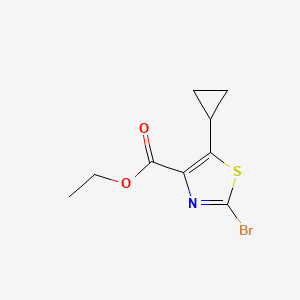
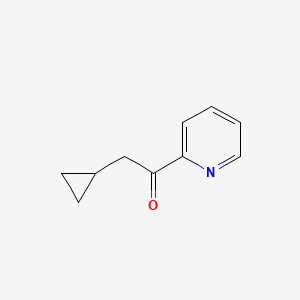
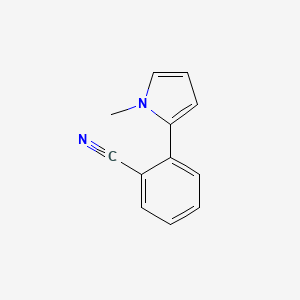
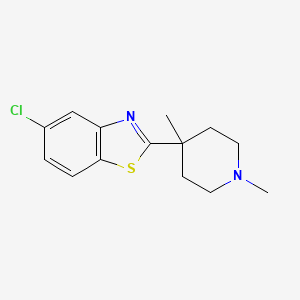
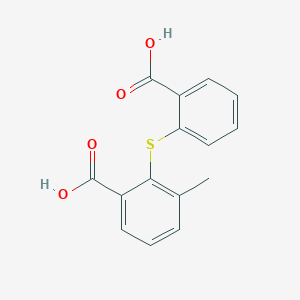
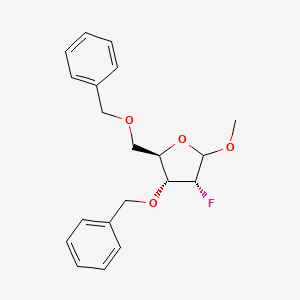
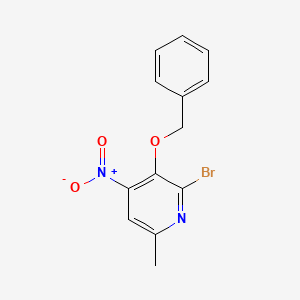
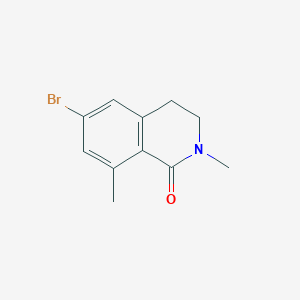
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
